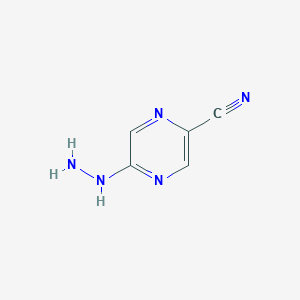

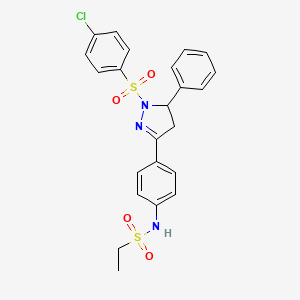

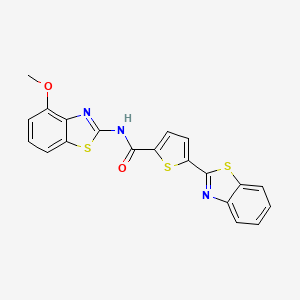

![molecular formula C12H22N2O2 B2719950 Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate CAS No. 1638765-45-3](/img/structure/B2719950.png)

Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate, also known as BTZ043, is a compound that has shown promising results in the treatment of tuberculosis. It belongs to the class of compounds known as benzothiazinones, which have been identified as potent inhibitors of the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. In

Scientific Research Applications

Synthesis of Biologically Active Compounds : Tert-butyl carbamates are crucial intermediates in synthesizing various biologically active compounds. For instance, Zhao et al. (2017) detailed the synthesis of an important intermediate, Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate, used in omisertinib (AZD9291), an anti-cancer drug (Zhao, Guo, Lan, & Xu, 2017).

NMR Tag for Protein Research : Chen et al. (2015) utilized O-tert-Butyltyrosine, an unnatural amino acid, for protein research. The tert-butyl group provides an excellent NMR tag for observing in one-dimensional (1)H NMR spectra, aiding in protein structure analysis and ligand binding affinity measurements (Chen, Kuppan, Lee, Jaudzems, Huber, & Otting, 2015).

Intermediate for Synthesis of Carbocyclic Analogs : Ober et al. (2004) discussed the use of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an intermediate in the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides. This compound plays a significant role in the synthesis of analogs for nucleic acid research (Ober, Marsch, Harms, & Carell, 2004).

Chemoselective Transformation of Amino Protecting Groups : Sakaitani and Ohfune (1990) demonstrated the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, providing a novel approach for synthesizing N-ester type compounds, which are valuable in various chemical syntheses (Sakaitani & Ohfune, 1990).

Synthesis of Spirocyclopropanated Analogues : Brackmann et al. (2005) reported the synthesis of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate, which was converted into spirocyclopropanated analogues of insecticides. This demonstrates the application of tert-butyl carbamates in developing novel agrochemicals (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

properties

IUPAC Name |

tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-8-11-4-5-12(13,6-11)7-11/h4-8,13H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXVIBOCIYTIMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC12CCC(C1)(C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

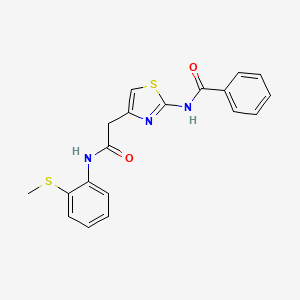

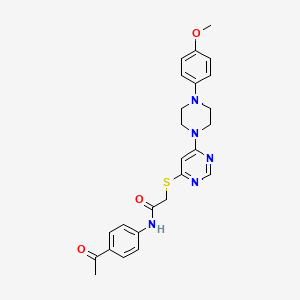

![N-(3-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2719868.png)

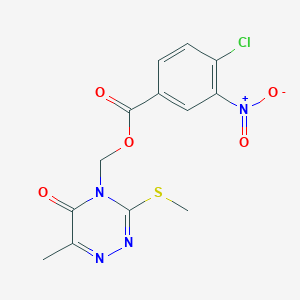

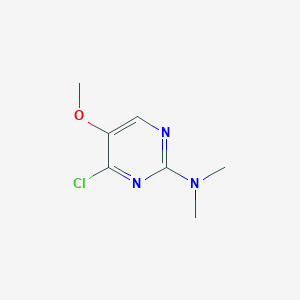

![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2719874.png)

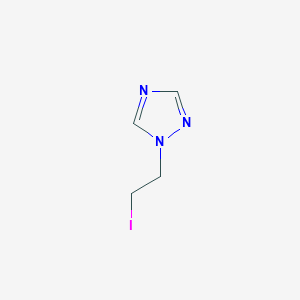

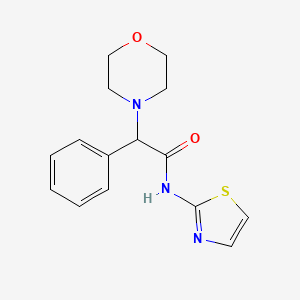

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cycloheptylpropanamide](/img/structure/B2719886.png)

![3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719887.png)